Introduction: The Indole Scaffold and Its Significance
Introduction: The Indole Scaffold and Its Significance
An In-Depth Technical Guide to the Chemical Properties and Potential of (E)-3-(1H-indol-6-yl)acrylic acid
The indole nucleus is a privileged heterocyclic scaffold, forming the core of a vast array of natural products, pharmaceuticals, and agrochemicals.[1] Its unique electronic properties and ability to participate in various biological interactions have made it an enduring focus of research in medicinal chemistry. From the essential amino acid tryptophan to potent anticancer agents, the indole moiety is a cornerstone of modern drug discovery.[2] This guide focuses on a specific derivative, (E)-3-(1H-indol-6-yl)acrylic acid, providing an in-depth analysis of its chemical properties, synthesis, and potential applications for researchers in drug development. This molecule combines the biologically active indole core with an α,β-unsaturated carboxylic acid, a functional group known for its versatile reactivity.
Physicochemical and Structural Properties
(E)-3-(1H-indol-6-yl)acrylic acid is a solid at room temperature, typically appearing as a white to yellow powder.[3][4] Its core structure consists of a bicyclic indole ring system where the acrylic acid substituent is attached at the C-6 position of the benzene ring. The "(E)" designation specifies the trans configuration of the double bond in the acrylic acid side chain.
Table 1: Core Physicochemical Properties
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 215801-31-3 | [4] |
| Molecular Formula | C₁₁H₉NO₂ | [4] |
| Molecular Weight | 187.2 g/mol | [4] |
| Synonyms | (2E)-3-(1H-indol-6-yl)-2-propenoic acid | [4] |
| Melting Point | 215-217 °C | [3] |
| Purity | Typically ≥95% |
| InChI Key | ISFPWJSGXWEGPM-DUXPYHPUSA-N | |
Synthesis and Purification
The synthesis of (E)-3-(1H-indol-6-yl)acrylic acid is reliably achieved via the hydrolysis of its corresponding methyl ester. This common and high-yielding laboratory procedure leverages the stability of the indole nucleus under basic conditions while targeting the ester functionality.
Experimental Protocol: Synthesis via Ester Hydrolysis
This protocol details the saponification of methyl (E)-3-(1H-indol-6-yl)acrylate. The choice of lithium hydroxide is strategic; it is a strong base with a small cation, minimizing steric hindrance and effectively catalyzing the hydrolysis in a mixed solvent system that ensures solubility of the starting material.[3]
Materials:
-
Methyl (E)-3-(1H-indol-6-yl)acrylate (1.0 eq)
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Lithium hydroxide monohydrate (LiOH·H₂O) (approx. 4.0 eq)
-
Methanol (MeOH)
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Tetrahydrofuran (THF)
-
Water (deionized)
-
6M Hydrochloric Acid (HCl)
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Nitrogen gas supply
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve methyl (E)-3-(1H-indol-6-yl)acrylate (e.g., 5.5 g) in a solvent mixture of methanol (100 ml), THF (10 ml), and water (10 ml).[3] The use of a co-solvent system (MeOH/THF/H₂O) is critical for ensuring the homogeneity of both the relatively nonpolar ester and the polar hydroxide salt.
-
Inert Atmosphere: Purge the flask with nitrogen gas. This is a crucial step to prevent potential side reactions, such as oxidation of the electron-rich indole ring, especially when heated.
-
Reagent Addition: Add lithium hydroxide monohydrate (4.6 g) to the stirred solution.[3]
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Heating: Heat the reaction mixture to 50°C and maintain for 5 hours.[3] The moderate temperature provides sufficient energy to overcome the activation barrier for hydrolysis without promoting degradation of the starting material or product. Progress can be monitored by Thin Layer Chromatography (TLC).
-
Cooling and Dilution: After the reaction is complete, cool the mixture to room temperature and dilute with water (100 ml).[3] This step prepares the solution for the subsequent acidification and precipitation.
-
Acidification and Precipitation: Slowly add 6M HCl to the stirred solution until the pH reaches approximately 4.[3] This is the key purification step; protonation of the lithium carboxylate salt renders the (E)-3-(1H-indol-6-yl)acrylic acid neutral. Its low solubility in the acidic aqueous medium causes it to precipitate out as a solid.
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Isolation and Washing: Isolate the precipitate by vacuum filtration. Wash the collected solid twice with water to remove any residual salts (e.g., LiCl) and excess acid.[3]
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Drying: Dry the purified product, yielding (E)-3-(1H-indol-6-yl)acrylic acid as a yellow powder with a typical yield of around 97%.[3]
Synthesis Workflow Diagram
Caption: Key reactive sites and potential transformations of the title compound.
Potential Applications & Biological Significance
While direct biological studies on (E)-3-(1H-indol-6-yl)acrylic acid are not extensively reported, the broader class of indole acrylic acids and related indole derivatives are of significant interest in drug discovery. The most relevant data comes from its well-studied isomer, (E)-3-(1H-indol-3-yl)acrylic acid, a metabolite produced by gut microbiota.
Analogue Insight: The Aryl Hydrocarbon Receptor (AhR) Pathway
The 3-yl isomer of indole acrylic acid is a known ligand for the Aryl Hydrocarbon Receptor (AhR). [5]AhR is a ligand-activated transcription factor that plays a crucial role in regulating immune responses, inflammation, and maintaining the integrity of epithelial barriers, such as the gut lining. [6][7] Mechanism of Action (based on 3-yl isomer):
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Ligand Binding: Indole derivatives produced by gut bacteria can diffuse into host intestinal cells. [5]2. AhR Activation: Inside the cell, the ligand binds to the cytosolic AhR complex, causing it to translocate into the nucleus.
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Gene Transcription: In the nucleus, AhR dimerizes with ARNT (AhR Nuclear Translocator) and binds to specific DNA sequences (Xenobiotic Response Elements), initiating the transcription of target genes, including those involved in modulating inflammatory responses (e.g., promoting anti-inflammatory cytokines like IL-10) and enhancing gut barrier function. [6] This pathway highlights a potential, though unconfirmed, mechanism by which the 6-yl isomer could exert biological effects. It provides a strong rationale for screening (E)-3-(1H-indol-6-yl)acrylic acid in AhR activation assays.
AhR Signaling Pathway Diagram
Sources
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. (E)-3-(1H-Indol-6-yl)acrylic acid | 215801-31-3 [sigmaaldrich.com]
- 5. oaktrust.library.tamu.edu [oaktrust.library.tamu.edu]
- 6. Targeting the Aryl Hydrocarbon Receptor: The Potential of Indole Compounds in the Treatment of Cystic Fibrosis [mdpi.com]
- 7. Activation of the aryl hydrocarbon receptor via indole derivatives is a common feature in skin bacterial isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
